molecular formula C10H14F3NO2 B2873063 N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide CAS No. 2361658-09-3

N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide

Cat. No. B2873063
CAS RN: 2361658-09-3
M. Wt: 237.222
InChI Key: UZCHJNRRNFHBAG-UHFFFAOYSA-N
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Description

N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide, also known as CP-544326, is a small molecule inhibitor of the interleukin-8 (IL-8) receptor CXCR1 and CXCR2. It was first synthesized in 2003 by Pfizer Inc. as a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis. Since then, CP-544326 has been extensively studied for its therapeutic potential and mechanism of action.

Mechanism Of Action

N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide binds to the extracellular domain of CXCR1 and CXCR2, preventing the binding of their ligands, including IL-8. This results in the inhibition of downstream signaling pathways, including the activation of phospholipase C and the release of intracellular calcium. N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide also inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK), which are involved in the regulation of cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide has been shown to have anti-inflammatory effects in various animal models of disease, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide has minimal effect on the viability of normal cells and tissues, indicating its potential as a selective therapeutic agent.

Advantages And Limitations For Lab Experiments

N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide is a potent and selective inhibitor of CXCR1 and CXCR2, making it a valuable tool for investigating the role of these receptors in disease. However, its use is limited by its poor solubility in aqueous solutions and its short half-life in vivo. N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide is also subject to metabolism by cytochrome P450 enzymes, which may affect its pharmacokinetics and efficacy.

Future Directions

Future research on N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide may include the development of more potent and selective inhibitors of CXCR1 and CXCR2, as well as the investigation of its potential as a therapeutic agent in various diseases. N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide may also be used in combination with other drugs to enhance its efficacy and reduce potential side effects. Further studies are needed to fully understand the mechanism of action of N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide and its potential as a therapeutic agent.

Synthesis Methods

N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide is synthesized through a multi-step process starting from 4-(trifluoromethyl)cyclohexanone. The key step involves the reaction of 4-(trifluoromethyl)cyclohexanone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then converted to the desired product by reaction with propargyl bromide followed by reduction with sodium borohydride.

Scientific Research Applications

N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide has been widely used in scientific research to investigate the role of CXCR1 and CXCR2 in various diseases. It has been shown to inhibit the migration and activation of neutrophils, which are involved in the pathogenesis of inflammatory diseases. N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide has also been studied for its potential as a therapeutic agent in cancer, as CXCR1 and CXCR2 are overexpressed in many tumor types and play a role in tumor growth and metastasis.

properties

IUPAC Name

N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO2/c1-2-8(15)14-7-3-5-9(16,6-4-7)10(11,12)13/h2,7,16H,1,3-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCHJNRRNFHBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC(CC1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide

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